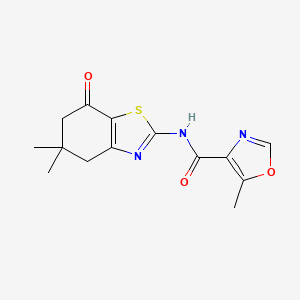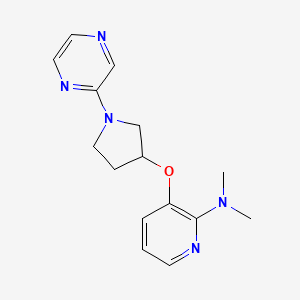![molecular formula C17H18N4 B7051707 3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7051707.png)
3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: Pyrazine derivative
Reaction: Cyanation using a reagent like copper(I) cyanide.
Conditions: Elevated temperatures in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile typically involves multi-step organic reactions One common route starts with the preparation of the tetrahydronaphthalene derivative, which is then functionalized to introduce the ethylamino group
-
Preparation of Tetrahydronaphthalene Derivative
Starting Material: 5,6,7,8-Tetrahydronaphthalene
Reaction: Alkylation with ethylamine in the presence of a base such as sodium hydride.
Conditions: Reflux in an appropriate solvent like toluene.
-
Formation of Pyrazine Ring
Starting Material: 2,3-dichloropyrazine
Reaction: Nucleophilic substitution with the ethylamino-tetrahydronaphthalene derivative.
Conditions: Heating in a polar aprotic solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, elevated temperatures.
-
Reduction: : The carbonitrile group can be reduced to an amine.
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Conditions: Anhydrous conditions for lithium aluminum hydride, room temperature and pressure for catalytic hydrogenation.
-
Substitution: : The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Reagents: Halogenating agents, nucleophiles like amines or thiols.
Conditions: Varies depending on the reagent, typically room temperature to moderate heating.
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the pyrazine ring and the tetrahydronaphthalene moiety is crucial for its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with active sites of enzymes, while the tetrahydronaphthalene moiety can enhance binding affinity through hydrophobic interactions.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrimidine-2-carbonitrile: Contains a pyrimidine ring, offering different electronic properties.
3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]benzene-2-carbonitrile: Benzene ring instead of a heterocyclic ring, affecting its reactivity and biological activity.
Uniqueness
The presence of the pyrazine ring in 3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile provides unique electronic properties that can enhance its interaction with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
3-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-12(21-17-16(11-18)19-8-9-20-17)14-7-6-13-4-2-3-5-15(13)10-14/h6-10,12H,2-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIAVFNMWBLGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-[1-(2-methylpropyl)imidazol-2-yl]pyrazole-3-carboxamide](/img/structure/B7051640.png)


![N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]oxazinane-2-carboxamide](/img/structure/B7051650.png)

![3-(methylcarbamoylamino)-N-[2-(3-methylphenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7051664.png)
![N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide](/img/structure/B7051672.png)
![3-(2-chlorophenyl)-N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2-methylpropanamide](/img/structure/B7051691.png)
![3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide](/img/structure/B7051700.png)
![[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone](/img/structure/B7051708.png)
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone](/img/structure/B7051715.png)
![[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone](/img/structure/B7051721.png)
![3-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7051727.png)
![5-[[8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7051730.png)
